

# Discovery and Initial Characterization of MMV006833: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MMV006833

Cat. No.: B4714636

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## Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of the antimalarial compound **MMV006833**. Identified from the Medicines for Malaria Venture (MMV) Pathogen Box, **MMV006833** is an aryl amino acetamide that demonstrates a novel mechanism of action against *Plasmodium falciparum*. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its proposed mechanism and the workflow of its discovery.

## Introduction

The emergence and spread of drug-resistant *Plasmodium falciparum* necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The MMV Pathogen Box, a collection of diverse small molecules with activity against neglected diseases, serves as a valuable resource for such endeavors. Screening of this library has led to the identification of **MMV006833**, a compound that inhibits the blood-stage development of *P. falciparum*. Initial characterization has revealed that **MMV006833** targets the lipid-transfer protein PfSTART1, disrupting the parasite's development at the early ring stage.<sup>[1]</sup> This unique mode of action presents a promising new avenue for antimalarial drug development.

## Quantitative Data Summary

The inhibitory activity of **MMV006833** (also referred to as M-833 in some literature) has been quantified against various *P. falciparum* strains. The half-maximal effective concentration (EC50) values demonstrate its potency.

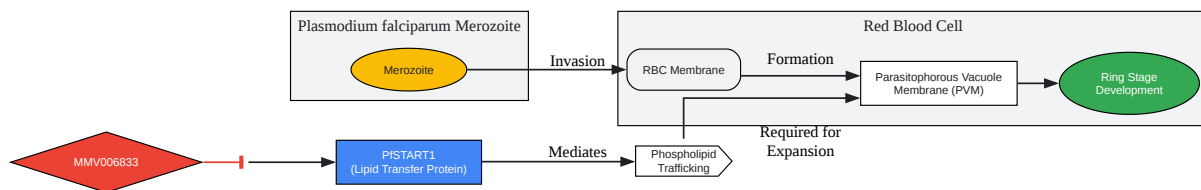
Parameter	<i>P. falciparum</i> Strain	Condition	Value (μM)	95% Confidence Interval (μM)
EC50	3D7 (Wildtype)	-	1.3	1.1 - 1.5
EC50	SLI-WT	0 mM GlcN	1.2	1.0 - 1.4
EC50	SLI-WT	0.25 mM GlcN	0.81	0.69 - 0.95
EC50	SLI-WT	2.5 mM GlcN	0.61	0.52 - 0.72

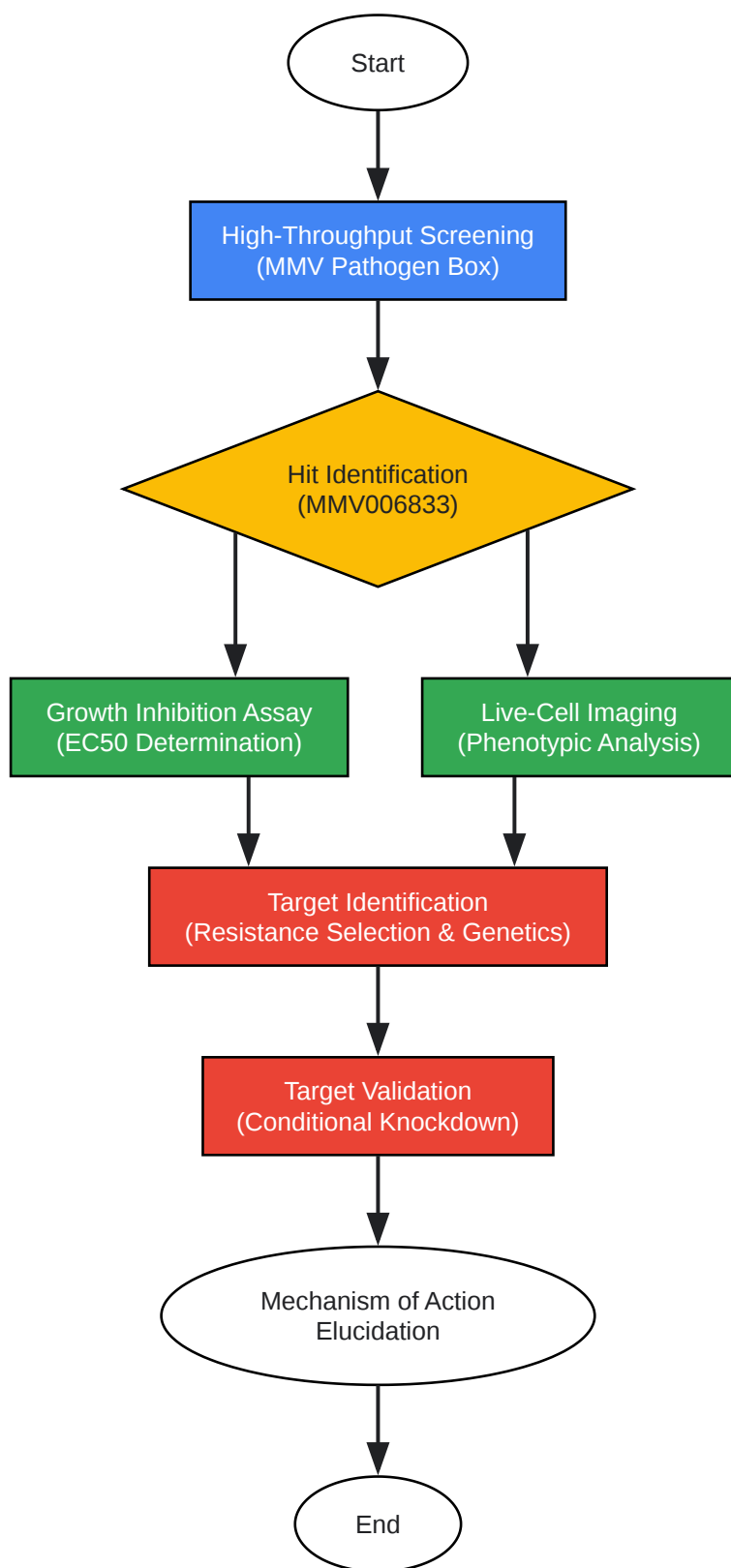
Data sourced from Dans MG, et al., Nat Commun. 2024.[\[1\]](#) The SLI-WT (Selection-Linked Integration-Wildtype) strain contains a glmS riboswitch system for conditional knockdown of PfSTART1 upon addition of glucosamine (GlcN). The decreasing EC50 values with increasing GlcN concentrations indicate that reduced expression of the target protein, PfSTART1, sensitizes the parasites to **MMV006833**.[\[1\]](#)

## Mechanism of Action

**MMV006833** exerts its antimalarial effect by targeting PfSTART1, a StAR-related lipid transfer protein in *P. falciparum*.[\[1\]](#) PfSTART1 is believed to be crucial for the transfer of phospholipids, which is essential for the development of the parasitophorous vacuole membrane (PVM) following the invasion of a red blood cell by a merozoite. By inhibiting PfSTART1, **MMV006833** is proposed to disrupt this lipid trafficking, thereby preventing the proper formation and expansion of the PVM. This ultimately arrests the development of the parasite at the ring stage.[\[1\]](#)

## Signaling Pathway Diagram





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## References

- 1. iddo.org [iddo.org]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)